

(S)-4-Octanol CAS number and molecular formula

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Compound of Interest

Compound Name: (S)-4-Octanol

Cat. No.: B12682771

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Technical Guide: (S)-4-Octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Octanol is a chiral secondary alcohol that has garnered interest in various fields, particularly in the study of insect chemical ecology where it and structurally similar compounds function as pheromones. Its specific stereochemistry plays a crucial role in its biological activity, making enantioselective synthesis and analysis paramount for research and potential applications. This technical guide provides a comprehensive overview of the key chemical and physical properties of **(S)-4-Octanol**, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Core Data

Molecular Formula: $C_8H_{18}O$ [\[1\]](#)[\[2\]](#)

CAS Number: 90365-63-2[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-4-Octanol** and its racemic mixture, 4-Octanol, is presented in Table 1.

Property	(S)-4-Octanol	4-Octanol (Racemic Mixture)
Molecular Weight	130.23 g/mol [1]	130.2279 g/mol [2][3]
Boiling Point	Not specified	174-176 °C
Density	Not specified	0.818 g/mL at 20 °C
Refractive Index	Not specified	n ₂₀ /D 1.426
Melting Point	Not specified	-41 °C[4]
LogP (Octanol/Water Partition Coefficient)	2.7 (Computed)[1]	Not specified
Vapor Pressure	Not specified	0.284 mmHg @ 25 °C (estimated)

Spectroscopic and Chromatographic Data

Analytical data is crucial for the identification and characterization of **(S)-4-Octanol**. Table 2 summarizes key analytical parameters.

Analytical Method	Data for 4-Octanol (Racemic Mixture)
¹ H NMR	Spectrum available[5]
¹³ C NMR	Spectrum available
Mass Spectrometry (GC-MS)	Mass spectrum available[6]
Infrared (IR) Spectroscopy	Spectrum available[3][7]
Gas Chromatography (GC)	Retention time data available[3]

Experimental Protocols

Enantioselective Synthesis of (S)-4-Octanol

The following is a representative experimental protocol for the enantioselective synthesis of a chiral alcohol, which can be adapted for **(S)-4-Octanol**. This procedure is based on the

synthesis of a structurally similar pheromone, (S)-3-Methyl-4-octanol[8].

Step 1: Preparation of (S)-4-Methyl-3-heptanone

- To a solution of the appropriate acid chloride in anhydrous tetrahydrofuran (THF) at -80°C, add n-butyl lithium.
- Stir the reaction mixture at this temperature for a specified duration.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., diethyl ether).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting ketone by column chromatography on silica gel.

Step 2: Stereoselective Reduction to (S)-3-Methyl-4-octanol

- Perform the reduction of the ketone using a stereoselective reducing agent, such as Baker's yeast (*Saccharomyces cerevisiae*).
- Incubate the ketone with a suspension of Baker's yeast in a suitable medium (e.g., a glucose solution) at a controlled temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, extract the product with an organic solvent.
- Dry the organic phase, concentrate, and purify the resulting alcohol by column chromatography.

Characterization:

- Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

- Determine the enantiomeric excess (ee) of the **(S)-4-Octanol** using chiral gas chromatography or by derivatization with a chiral resolving agent followed by NMR or HPLC analysis.

Analytical Method: Gas Chromatography (GC)

GC is a primary method for the analysis of volatile compounds like **(S)-4-Octanol**.

- Column: A nonpolar capillary column, such as a DB-5 (15 m x 0.25 mm x 0.25 μ m), is suitable[9].
- Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID)[10].
- Carrier Gas: Helium or hydrogen.
- Temperature Program: An initial oven temperature of 70°C, held for 1.5 minutes, followed by a ramp of 30°C/min to 100°C, and held for 0.5 minutes has been used for similar compounds[9]. The program should be optimized for the specific instrument and column.
- Internal Standard: An internal standard, such as nonane or decane, can be used for quantitative analysis[10].
- Sample Preparation: Dissolve the sample in a suitable solvent like isooctane or ethanol[10].

Signaling Pathway and Mechanism of Action

(S)-4-Octanol and related chiral alcohols often function as insect pheromones, mediating chemical communication for behaviors such as aggregation and mating[11]. The perception of these volatile chemical cues occurs in the insect's olfactory system.

The binding of a pheromone molecule like **(S)-4-Octanol** to a specific Odorant Receptor (OR) on the dendritic membrane of an Olfactory Receptor Neuron (ORN) is the initial step in the signaling cascade[12][13]. Insect ORs are ligand-gated ion channels, typically forming a heterodimeric complex with a conserved co-receptor called Orco[14].

Upon ligand binding, the OR-Orco complex undergoes a conformational change, leading to the opening of the ion channel. This allows for an influx of cations, resulting in the depolarization of the ORN membrane and the generation of an action potential. This electrical signal is then

transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response[15]. The specificity of the response is determined by which ORs are activated and the pattern of neuronal firing.

Visualizations

Enantioselective Synthetic Workflow for a Chiral Alcohol

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